molecular formula C11H12N2O3 B011107 Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 104296-35-7

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B011107
CAS RN: 104296-35-7
M. Wt: 220.22 g/mol
InChI Key: QEOVLTVAGMDVLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, also known as EMPC, is a chemical compound with a wide range of potential applications in scientific research and laboratory experiments. It is a cyclic compound with a five-membered ring structure, containing two nitrogen atoms and one carbon atom. EMPC has several unique properties, including its ability to form stable complexes with metal ions, its high solubility in organic solvents, and its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Catalytic Organic Synthesis

This compound is utilized in the realm of catalytic organic synthesis, integrating biomass catalytic conversion with organic synthesis techniques. It serves as a precursor in the synthesis of novel compounds through green chemistry principles, demonstrating the feasibility of converting biomass into valuable chemical precursors .

Pharmaceuticals Development

Furan derivatives, including Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, are known for their substantial biological activity. This makes them valuable in the development of pharmaceuticals, where they can be used as building blocks for creating active pharmaceutical ingredients .

Biofuel Production

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate may play a role in biofuel production. Its furan core can be a component in the synthesis of biofuels, contributing to the creation of sustainable and renewable energy sources .

properties

IUPAC Name

ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOVLTVAGMDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428775
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

104296-35-7
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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